N-acetyl-D-glucosamine-6-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-D-glucosamine-6-phosphate is an important biochemical compound involved in various metabolic pathways. It is a derivative of glucosamine, where an acetyl group is attached to the amino group and a phosphate group is attached to the sixth carbon. This compound plays a crucial role in the metabolism of amino sugars and is involved in the biosynthesis of amino-sugar-nucleotides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-acetyl-D-glucosamine-6-phosphate can be synthesized through enzymatic reactions involving the phosphorylation of N-acetyl-D-glucosamine. The enzyme N-acetylglucosamine kinase catalyzes the transfer of a phosphate group from ATP to N-acetyl-D-glucosamine, forming this compound .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-D-glucosamine-6-phosphate undergoes several types of chemical reactions, including:
Deacetylation: Catalyzed by the enzyme N-acetylglucosamine-6-phosphate deacetylase, resulting in the formation of glucosamine-6-phosphate and acetate.
Isomerization: The compound can be isomerized to form different structural isomers under specific conditions.
Common Reagents and Conditions
Deacetylation: Requires the enzyme N-acetylglucosamine-6-phosphate deacetylase and occurs under physiological conditions.
Isomerization: Can be induced by changes in pH or the presence of specific isomerase enzymes.
Major Products
Glucosamine-6-phosphate: Formed through deacetylation.
Various isomers: Formed through isomerization reactions.
Wissenschaftliche Forschungsanwendungen
N-acetyl-D-glucosamine-6-phosphate has a wide range of applications in scientific research:
Wirkmechanismus
N-acetyl-D-glucosamine-6-phosphate exerts its effects primarily through its role in metabolic pathways. It is a key intermediate in the biosynthesis of amino-sugar-nucleotides, which are essential for the formation of glycoproteins and glycolipids. The compound is deacetylated by N-acetylglucosamine-6-phosphate deacetylase to produce glucosamine-6-phosphate, which then enters various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-D-galactosamine-6-phosphate: Similar in structure but differs in the orientation of the hydroxyl group on the fourth carbon.
Glucosamine-6-phosphate: Lacks the acetyl group present in N-acetyl-D-glucosamine-6-phosphate.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of amino-sugar-nucleotides and its involvement in multiple metabolic pathways. Its ability to undergo deacetylation and isomerization reactions also distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
73495-11-1 |
---|---|
Molekularformel |
C8H16NO9P |
Molekulargewicht |
301.19 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8+/m1/s1 |
InChI-Schlüssel |
BRGMHAYQAZFZDJ-PVFLNQBWSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)COP(=O)(O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.